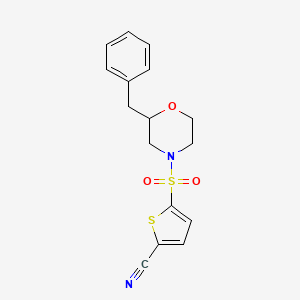
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile is a complex organic compound that features a thiophene ring substituted with a sulfonyl group, a morpholine ring, and a benzyl group.
Métodos De Preparación
The synthesis of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate leaving group on the thiophene ring.
Análisis De Reacciones Químicas
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar compounds include other thiophene derivatives such as:
Thiophene-2-carbonitrile: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Benzylthiophene: Contains a benzyl group but lacks the sulfonyl and morpholine groups, limiting its applications in medicinal chemistry.
Morpholine-substituted thiophenes:
Propiedades
IUPAC Name |
5-(2-benzylmorpholin-4-yl)sulfonylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c17-11-15-6-7-16(22-15)23(19,20)18-8-9-21-14(12-18)10-13-4-2-1-3-5-13/h1-7,14H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCXROGSTJPUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(S2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6973700.png)
![(5-Fluoropyridin-3-yl)-[3-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B6973701.png)
![2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6973707.png)
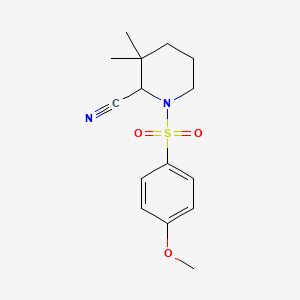
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B6973717.png)
![1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B6973723.png)
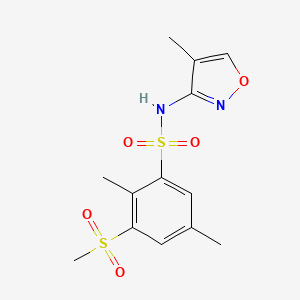
![N,N-dimethyl-5-[[methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6973737.png)
![2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6973742.png)
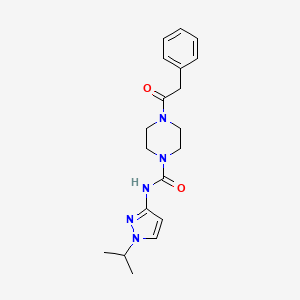
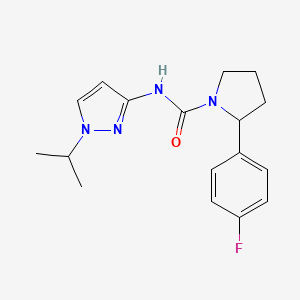
![1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea](/img/structure/B6973766.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)
